HMBOA D-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
HMBOA D-glucoside is synthesized by the glucosylation of DIBOA (2,4-dihydroxy-1,4(2H)-benzoxazin-3-one) at the 2-position . The glucosylation process involves the use of UDP-glucosyltransferases, specifically BX8 and BX9, which catalyze the transfer of a glucose moiety to DIBOA . The resulting glucoside is then further modified by hydroxylation at the C-7 position, catalyzed by the enzyme BX6 .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from plant tissues. The process includes the cultivation of plants rich in benzoxazinoids, followed by the extraction of the glucosides using solvents such as methanol or ethanol. The extracted compounds are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
HMBOA D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the release of the aglycone HMBOA (2-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine) and glucose . Oxidation reactions can further modify the aglycone, leading to the formation of various oxidation products.
Common Reagents and Conditions
Common reagents used in the hydrolysis of this compound include acids or enzymes such as β-glucosidase. Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products Formed
The major products formed from the hydrolysis of this compound are HMBOA and glucose . Oxidation of HMBOA can lead to the formation of various oxidation products, depending on the specific conditions and reagents used.
Scientific Research Applications
HMBOA D-glucoside has several scientific research applications across various fields:
Mechanism of Action
HMBOA D-glucoside exerts its effects primarily through its role in plant defense. When plant tissues are damaged, this compound is hydrolyzed to release HMBOA and glucose . HMBOA then acts as an allelochemical, inhibiting the growth of neighboring plants and providing a competitive advantage to the producing plant . The molecular targets and pathways involved in this process include the inhibition of root growth and disruption of cellular processes in competing plants.
Comparison with Similar Compounds
Compared to these similar compounds, HMBOA D-glucoside is unique due to its specific glucosylation pattern and the presence of a methoxy group at the C-7 position . This structural uniqueness contributes to its distinct biological activities and roles in plant defense.
List of Similar Compounds
- DIBOA D-glucoside (2,4-dihydroxy-1,4(2H)-benzoxazin-3-one β-D-glucopyranoside)
- DIMBOA D-glucoside (2,4-dihydroxy-7-methoxy-1,4(2H)-benzoxazin-3-one β-D-glucopyranoside)
- HBOA (2-hydroxy-2H-1,4-benzoxazin-3(4H)-one)
Properties
CAS No. |
17622-26-3 |
---|---|
Molecular Formula |
C15H19NO9 |
Molecular Weight |
357.31 g/mol |
IUPAC Name |
7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21) |
InChI Key |
PMBZSEOAOIYRMW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
melting_point |
250 - 251 °C |
physical_description |
Solid |
Synonyms |
2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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